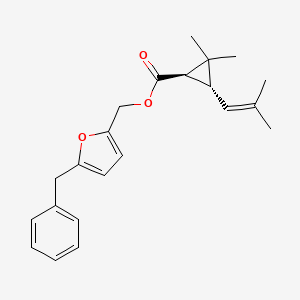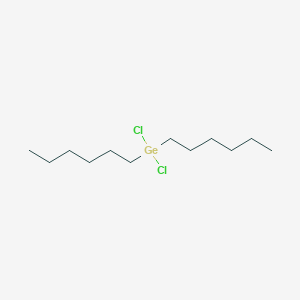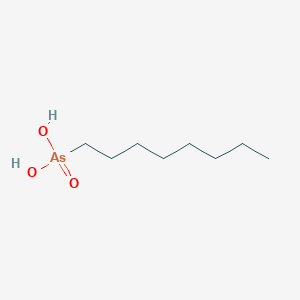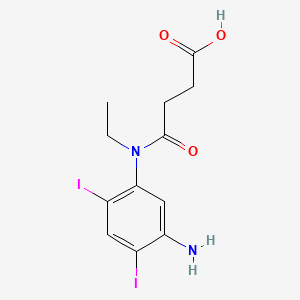
Succinanilic acid, 5'-amino-2',4'-diiodo-N-ethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of amino, diiodo, and N-ethyl groups attached to the succinanilic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- typically involves multi-step organic reactions. One common method includes the iodination of aniline derivatives followed by the introduction of the N-ethyl group through alkylation reactions. The reaction conditions often require the use of strong acids or bases, controlled temperatures, and specific solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The process often includes purification steps such as recrystallization or chromatography to isolate the final product. The choice of reagents and conditions is optimized to maximize yield and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the diiodo groups to less reactive species.
Substitution: The amino and diiodo groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It finds applications in the production of dyes, pigments, and other specialty chemicals.
Wirkmechanismus
The mechanism by which succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- exerts its effects involves interactions with specific molecular targets. The amino and diiodo groups can form hydrogen bonds and halogen bonds with biological molecules, influencing their activity. The N-ethyl group may enhance the compound’s lipophilicity, facilitating its passage through cell membranes and increasing its bioavailability.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Succinanilic acid: Lacks the amino, diiodo, and N-ethyl groups, making it less reactive.
5’-amino-2’,4’-diiodoaniline: Similar structure but without the succinanilic acid backbone.
N-ethyl aniline: Contains the N-ethyl group but lacks the diiodo and succinanilic acid components.
Uniqueness
Succinanilic acid, 5’-amino-2’,4’-diiodo-N-ethyl- is unique due to the combination of functional groups that confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
37934-68-2 |
|---|---|
Molekularformel |
C12H14I2N2O3 |
Molekulargewicht |
488.06 g/mol |
IUPAC-Name |
4-(5-amino-N-ethyl-2,4-diiodoanilino)-4-oxobutanoic acid |
InChI |
InChI=1S/C12H14I2N2O3/c1-2-16(11(17)3-4-12(18)19)10-6-9(15)7(13)5-8(10)14/h5-6H,2-4,15H2,1H3,(H,18,19) |
InChI-Schlüssel |
JMRAFCANAAHDHH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=C(C=C(C(=C1)N)I)I)C(=O)CCC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


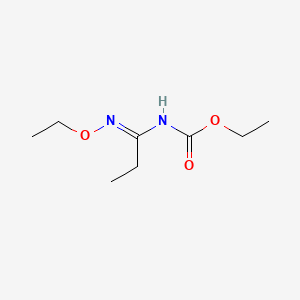
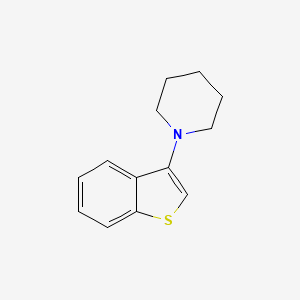
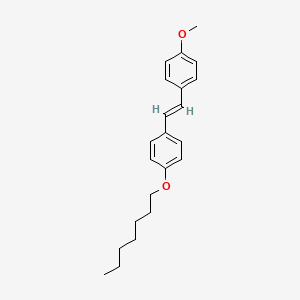
![Dimethyl 1-methylbicyclo[4.1.0]heptane-7,7-dicarboxylate](/img/structure/B14678358.png)
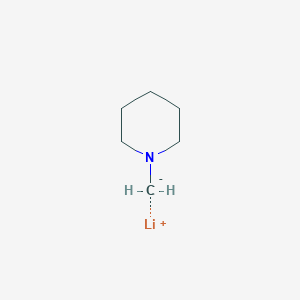

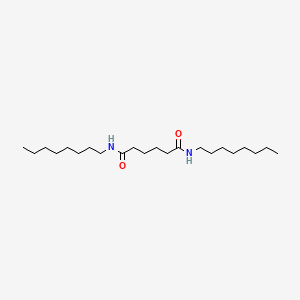
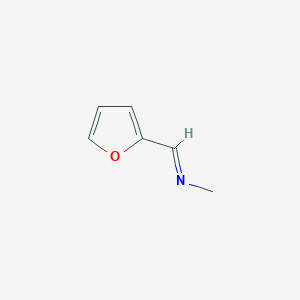
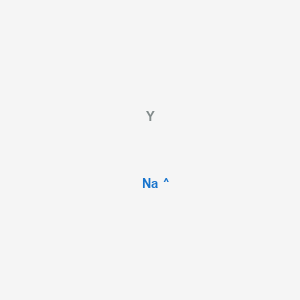
![2-{[2-Methyl-4-(prop-1-en-2-yl)phenoxy]methyl}oxirane](/img/structure/B14678390.png)

